molecular formula C23H20Cl2N4 B12201318 N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B12201318
M. Wt: 423.3 g/mol
InChI Key: GOYZSQKXHHYIIH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multiple steps, starting from anthranilic acid. The process includes nucleophilic substitution reactions, cyclization, and reduction steps. For instance, the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines can be employed .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, aldehydes, and various catalysts such as copper and palladium. Reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have shown significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine apart is its unique combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H20Cl2N4

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C23H20Cl2N4/c1-14-21(15-7-3-2-4-8-15)23-27-20-10-6-5-9-17(20)22(29(23)28-14)26-16-11-12-18(24)19(25)13-16/h2-4,7-8,11-13,26H,5-6,9-10H2,1H3

InChI Key

GOYZSQKXHHYIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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